molecular formula C15H16O4 B12382738 Micromarin F

Micromarin F

Cat. No.: B12382738
M. Wt: 260.28 g/mol
InChI Key: NYBDJZVNEBTWCZ-XCVCLJGOSA-N
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Description

Micromarin F is a naturally occurring compound classified under the coumarins, a large group of 1-benzopyran derivatives found in plants. It is synthesized from osthole and has been identified for its significant biological activities, particularly as an antifoulant against marine organisms such as Balanus albicostatus and Bugula neritina .

Preparation Methods

Synthetic Routes and Reaction Conditions

Micromarin F is synthesized from osthole, a coumarin derivative. The synthesis involves several steps, including the prenylation of osthole to introduce the necessary functional groups . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction of osthole from natural sources, followed by chemical modification to produce this compound. This process may include steps such as purification, isolation, and chemical synthesis under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Micromarin F undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

Micromarin F exerts its effects through various molecular targets and pathways. Its antifouling activity is primarily attributed to its ability to disrupt the settlement and growth of marine organisms. This is achieved by interfering with the cellular processes of these organisms, leading to their inhibition or death . The exact molecular targets and pathways involved in these effects are still under investigation, but they likely involve interactions with key enzymes and receptors in the target organisms .

Comparison with Similar Compounds

Micromarin F is unique among coumarins due to its specific antifouling properties. Similar compounds include:

This compound stands out due to its potent antifouling activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

8-[(E)-4-hydroxy-3-methylbut-2-enyl]-7-methoxychromen-2-one

InChI

InChI=1S/C15H16O4/c1-10(9-16)3-6-12-13(18-2)7-4-11-5-8-14(17)19-15(11)12/h3-5,7-8,16H,6,9H2,1-2H3/b10-3+

InChI Key

NYBDJZVNEBTWCZ-XCVCLJGOSA-N

Isomeric SMILES

C/C(=C\CC1=C(C=CC2=C1OC(=O)C=C2)OC)/CO

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC(=O)C=C2)OC)CO

Origin of Product

United States

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